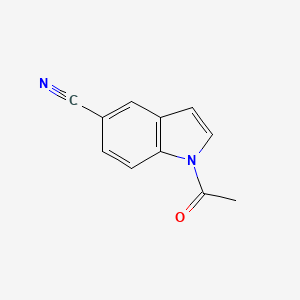

1-Acetyl-1H-indole-5-carbonitrile

Description

Significance of the Indole (B1671886) Scaffold in Organic Synthesis and Chemical Research

The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in the field of organic and medicinal chemistry. ijpsr.comnih.gov Its widespread importance stems from its presence in a vast array of biologically active natural products and synthetic compounds. nih.govmdpi.com

Historical Context of Indole Derivatives in Chemical Discovery

The journey of indole chemistry began with the investigation of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole from oxindole. nih.gov By the late 19th century, certain indole derivatives had already established their importance as dyestuffs. wikipedia.org A surge of interest in indole chemistry occurred in the 1930s with the discovery of the indole structure within crucial alkaloids like tryptophan and auxins. wikipedia.org This interest has persisted, with indole derivatives being central to the development of significant drugs. For instance, the indole alkaloid reserpine (B192253) has been utilized as an antihypertensive and antipsychotic agent. nih.gov

Prevalence of Indole Systems in Advanced Molecular Architectures

The indole scaffold is a privileged structure in modern drug discovery due to its ability to interact with a multitude of biological targets. nih.govnih.gov This versatility has led to its incorporation into a wide range of advanced molecular architectures with diverse therapeutic applications, including antiviral, antimicrobial, anti-inflammatory, and anticancer agents. nih.gov Prominent examples of naturally occurring indole derivatives include the essential amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin. wikipedia.orgnih.govwikipedia.org The development of novel synthetic methodologies continues to expand the library of indole-based compounds, enabling the creation of multi-targeted agents for complex diseases. nih.goveurekalert.org

Unique Attributes of the Acetyl and Carbonitrile Functional Groups in Indole Chemistry

The presence of both an acetyl group at the 1-position (N-acetyl) and a carbonitrile group at the 5-position significantly influences the chemical behavior of the indole ring.

Electrophilic and Nucleophilic Properties Conferred by the Acetyl Moiety

The acetyl group attached to the nitrogen of the indole ring is an electron-withdrawing group. This functional group generally decreases the electron density of the indole system, influencing its reactivity in electrophilic substitution reactions. nih.gov While the indole N-H is typically acidic and can be deprotonated to form a nucleophilic anion, the N-acetyl group alters this characteristic. rsc.orgyoutube.com The nitrogen lone pair is delocalized into the acetyl carbonyl group, reducing its availability to participate in the aromatic system and decreasing the nucleophilicity of the nitrogen.

Synthetic Versatility and Reactivity of the Nitrile Group in Indole Systems

The carbonitrile (-C≡N) group at the 5-position is also strongly electron-withdrawing. This property can significantly impact the pKa of the indole N-H, making it more acidic. articlesfactory.com The nitrile group itself is a versatile functional handle that can undergo a variety of chemical transformations. wikipedia.org It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. wikipedia.org The presence of the nitrile group opens up numerous possibilities for further functionalization of the indole scaffold, allowing for the synthesis of a diverse range of derivatives. sigmaaldrich.com

Overview of Research Trajectories for 1-Acetyl-1H-indole-5-carbonitrile Derivatives

Research involving this compound and its derivatives often focuses on leveraging the unique reactivity of the functional groups for the synthesis of more complex molecules. The acetyl group can be removed under certain conditions to liberate the N-H of the indole, allowing for subsequent N-functionalization. nih.gov The carbonitrile group serves as a key building block for creating a variety of substituents on the benzene portion of the indole ring.

For example, derivatives of this compound could be explored as intermediates in the synthesis of compounds with potential biological activity. The modification of the acetyl and nitrile groups can lead to a library of compounds for screening against various pharmacological targets. Research in this area contributes to the broader understanding of structure-activity relationships (SAR) of indole derivatives. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-acetylindole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-8(14)13-5-4-10-6-9(7-12)2-3-11(10)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKCHFHZLSGCTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587808 | |

| Record name | 1-Acetyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766535-96-0 | |

| Record name | 1-Acetyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 Acetyl 1h Indole 5 Carbonitrile and Its Analogs

Precursor-Based Synthesis of the Indole (B1671886) Core

The initial and most crucial step in synthesizing 1-Acetyl-1H-indole-5-carbonitrile and its analogs is the construction of the indole nucleus itself. Several powerful methods have been developed over the years, each with its own advantages and suitability for different substitution patterns.

Fischer Indole Synthesis and its Modern Adaptations for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, stands as one of the oldest and most versatile methods for preparing indoles. wikipedia.orgthermofisher.combyjus.comtcichemicals.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com A wide range of Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, AlCl₃) can be employed to facilitate this transformation. wikipedia.org

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process. wikipedia.orgbyjus.com It begins with the formation of a phenylhydrazone, which then tautomerizes to an enamine. jk-sci.com Subsequent protonation is followed by a nih.govnih.gov-sigmatropic rearrangement, leading to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole product. wikipedia.org

One of the key features of the Fischer indole synthesis is its ability to be performed as a one-pot reaction, avoiding the need to isolate the intermediate arylhydrazone. thermofisher.combyjus.com However, the use of unsymmetrical ketones can lead to the formation of regioisomeric products, with the selectivity being dependent on factors such as the acidity of the medium and steric effects. thermofisher.combyjus.com

Modern adaptations of the Fischer indole synthesis have focused on improving its efficiency, scope, and sustainability. numberanalytics.com For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate in situ. wikipedia.org This approach expands the range of accessible starting materials. Furthermore, the use of microwave irradiation has been shown to significantly reduce reaction times and enhance yields. numberanalytics.com Researchers have also explored the use of alternative catalysts, such as ionic liquids and heterogeneous catalysts like zeolites, to improve yields and minimize environmental impact. numberanalytics.com

| Catalyst Type | Examples | Advantages |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid | Readily available, well-established |

| Lewis Acids | ZnCl₂, AlCl₃, BF₃ | Can offer different reactivity and selectivity |

| Modern Catalysts | Ionic Liquids, Zeolites | Improved yields, reduced environmental impact, reusability |

Leimgruber-Batcho and Baeyer-Jackson Methodologies for Indole Ring Formation

The Leimgruber-Batcho indole synthesis provides a powerful alternative to the Fischer method, particularly for the synthesis of indoles that are unsubstituted at the 2- and 3-positions. tandfonline.comwikipedia.org This two-step process begins with the reaction of an o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and a secondary amine like pyrrolidine (B122466) to form an enamine. wikipedia.org This intermediate is then subjected to reductive cyclization to afford the indole. wikipedia.org A variety of reducing agents can be employed for the second step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite. wikipedia.orgclockss.org

A key advantage of the Leimgruber-Batcho synthesis is that many of the required ortho-nitrotoluene starting materials are commercially available or readily prepared. wikipedia.org The reactions generally proceed in high yield under mild conditions. wikipedia.org Furthermore, this method has been extended to the synthesis of 3-substituted indoles by functionalizing the intermediate enamine before the reductive cyclization step. tandfonline.com

The Baeyer-Jackson indole synthesis involves the reductive cyclization of o-nitrobenzyl carbonyl compounds. researchgate.netresearchgate.net This method, first reported by Adolf von Baeyer and Adolph Emmerling in 1869, utilizes the reduction of an o-nitrocinnamic acid derivative with iron in an alkaline medium to form the indole ring. wikipedia.org The reaction proceeds through the reduction of the nitro group, followed by cyclization and subsequent decarboxylation and dehydration to yield the final indole product. wikipedia.org

| Method | Starting Material | Key Steps | Primary Product |

| Leimgruber-Batcho | o-Nitrotoluene | Enamine formation, Reductive cyclization | Indoles (often unsubstituted at C2/C3) |

| Baeyer-Jackson | o-Nitrobenzyl carbonyl compound | Reductive cyclization | Indoles |

Reductive Cyclization Approaches to Indole Derivatives

Reductive cyclization represents a broad and versatile strategy for the synthesis of the indole nucleus. This approach typically involves the intramolecular reaction of a suitably substituted benzene (B151609) ring where one substituent is a nitro group and another contains a latent or overt functionality that can participate in ring closure upon reduction of the nitro group.

One prominent example is the palladium-catalyzed reductive cyclization of β-nitrostyrenes. mdpi.com In this method, a palladium/1,10-phenanthroline complex can be used as a catalyst with phenyl formate (B1220265) serving as a surrogate for carbon monoxide. mdpi.com The reaction is initiated by the reduction of palladium(II) to palladium(0), which then activates the nitrostyrene. This leads to a cascade of reactions culminating in the formation of the indole ring. mdpi.com This methodology has been shown to be effective for the synthesis of various substituted indoles. mdpi.com

Another approach involves the direct photo-induced reductive Heck cyclization of indole derivatives. nih.gov This metal- and photocatalyst-free method utilizes light to induce an electron transfer between the indole substrate and a reductant, leading to the formation of a radical intermediate that undergoes cyclization. nih.gov This technique has demonstrated a high tolerance for various functional groups. nih.gov

Functional Group Installation and Modification Strategies

Once the indole core is synthesized, the next critical phase is the regioselective introduction of the acetyl and carbonitrile groups at the N1 and C5 positions, respectively, to yield this compound.

Introduction of the Acetyl Group at the N1-Position

The N-acylation of indoles is a common transformation in organic synthesis. The introduction of an acetyl group at the N1-position can be achieved through various methods. A straightforward approach involves the reaction of the indole with acetic anhydride (B1165640). researchgate.net In some cases, the presence of a base like sodium acetate (B1210297) is used to facilitate the reaction. researchgate.net It has been observed that while acetylation of indole with acetic anhydride can sometimes lead to 1,3-diacetylindole, N-acetylindole can be obtained under specific conditions. researchgate.net

More modern and chemoselective methods for N-acylation have also been developed. One such method utilizes thioesters as the acyl source in the presence of a base like cesium carbonate. nih.gov This approach offers good chemoselectivity for N-acylation over C3-acylation. nih.gov Another innovative strategy employs an oxidative organocatalytic method where an aldehyde serves as the acylating agent in a mild and functional group tolerant reaction. rsc.org Dehydrogenative coupling of indoles with primary alcohols, catalyzed by reagents like tetrapropylammonium (B79313) perruthenate (TPAP), also provides an efficient route to N-acylated indoles. nih.gov

Regioselective Introduction of the Carbonitrile Group at the C5-Position

The introduction of a carbonitrile group at the C5-position of the indole ring requires a regioselective C-H functionalization strategy. Direct functionalization of the benzenoid ring of indoles is often challenging due to the higher reactivity of the pyrrole (B145914) ring. rsc.orgnih.gov

Recent advances have led to the development of methods for the direct and regioselective functionalization of the C5 position. One such method involves a copper-catalyzed C5-H alkylation of indoles that bear a carbonyl functionality at the C3 position. rsc.orgnih.govresearchgate.net While this method focuses on alkylation, it highlights the possibility of directing functionalization to the C5 position.

Friedel-Crafts Acylation and Subsequent Nitrile Formation on Indole Rings

A traditional and viable route to this compound involves a multi-step sequence beginning with the indole nucleus. This approach typically involves the protection of the indole nitrogen, followed by electrophilic substitution on the benzene ring, and subsequent functional group transformations to yield the desired nitrile.

A key step in this sequence is the Friedel-Crafts acylation , a classic method for introducing an acyl group onto an aromatic ring. masterorganicchemistry.comorganic-chemistry.orgkhanacademy.orgyoutube.com In the context of synthesizing the target molecule, the indole nitrogen is first acetylated to form 1-acetyl-1H-indole. This serves a dual purpose: it protects the nitrogen and deactivates it towards electrophilic attack, thereby directing subsequent substitution to the benzene portion of the molecule. The Friedel-Crafts acylation of 1-acetyl-1H-indole can then be carried out using an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comnih.govresearchgate.net The reaction typically favors acylation at the C5-position due to the electronic effects of the pyrrole ring.

Once the 5-acyl-1-acetyl-1H-indole is obtained, the acyl group must be converted into a carbonitrile. A common method for this transformation is a two-step process involving the formation of an oxime followed by dehydration. The ketone is first reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. Subsequent treatment with a dehydrating agent, such as phosphorus pentachloride or thionyl chloride, facilitates the elimination of water to yield the desired 5-carbonitrile derivative.

An alternative to the multi-step conversion of an acyl group involves direct cyanation of a halogenated precursor. For instance, a 5-bromo-1-acetyl-1H-indole, which can be prepared via bromination of 1-acetyl-1H-indole, can undergo a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide or copper(I) cyanide to introduce the nitrile group at the C5-position.

The following table summarizes a potential reaction sequence based on this methodology:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | N-Acetylation | Indole, Acetic Anhydride, Sodium Acetate | 1-Acetyl-1H-indole |

| 2 | Friedel-Crafts Acylation | 1-Acetyl-1H-indole, Acetyl Chloride, AlCl₃, Dichloromethane | 1-Acetyl-5-acetyl-1H-indole |

| 3 | Oxime Formation | 1-Acetyl-5-acetyl-1H-indole, Hydroxylamine Hydrochloride, Pyridine | 1-(1-Acetyl-1H-indol-5-yl)ethan-1-one oxime |

| 4 | Nitrile Formation | Oxime intermediate, Dehydrating agent (e.g., POCl₃) | This compound |

Advanced Synthetic Approaches

In recent years, the development of more efficient and environmentally friendly synthetic methods has led to advanced strategies for the synthesis of complex molecules like this compound. These approaches focus on minimizing reaction steps, improving atom economy, and utilizing catalytic systems.

One-Pot and Multicomponent Reaction (MCR) Strategies for this compound Scaffolds

One-pot syntheses and multicomponent reactions (MCRs) represent a significant advancement in synthetic chemistry by combining multiple reaction steps into a single operation without the isolation of intermediates. nih.govnih.govresearchgate.net While a specific one-pot synthesis of this compound is not extensively reported, the principles of MCRs can be applied to design a convergent synthesis of its core structure.

An MCR approach could theoretically involve the condensation of three or more starting materials that contain the necessary fragments to assemble the final product. For instance, a hypothetical MCR could involve a substituted aniline, a source for the C2-C3 bond of the indole ring, and a component bearing the pre-functionalized cyano group. Subsequent N-acetylation would then yield the target molecule. The development of such MCRs is a key area of research for improving synthetic efficiency. uni-rostock.deresearchgate.net

Researchers have successfully employed MCRs to synthesize a variety of complex indole-containing hybrids, demonstrating the feasibility of this approach for generating diverse molecular scaffolds. uni-rostock.de For example, the one-pot synthesis of indolyl-pyrimidine derivatives has been achieved through the reaction of 3-cyanoacetyl indoles, aromatic aldehydes, and other reagents. nih.gov These strategies highlight the potential for developing a streamlined synthesis of this compound analogs.

The following table outlines a conceptual MCR for a related indole-5-carbonitrile scaffold:

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Scaffold |

| 4-aminobenzonitrile | Glyoxal derivative | Substituted amine | Acid or metal catalyst | Functionalized indole-5-carbonitrile |

Catalytic Systems in the Synthesis of Functionalized Indoles

The use of catalytic systems has revolutionized the synthesis of functionalized indoles by enabling direct and selective C-H functionalization, thus avoiding the need for pre-functionalized starting materials and multiple protection-deprotection steps. researchgate.net

A particularly relevant catalytic approach for the synthesis of indole-5-carbonitriles is the palladium-catalyzed C-H cyanation . This method allows for the direct introduction of a nitrile group onto the indole ring. rsc.org For the synthesis of this compound, one could envision the direct C-H cyanation of 1-acetyl-1H-indole. The reaction would typically employ a palladium catalyst, a suitable ligand, and a cyanide source. The regioselectivity of the cyanation would be a critical factor, with directing groups potentially being employed to favor substitution at the C5-position.

Various catalytic systems have been developed for the functionalization of indoles at different positions. For example, rhodium complexes have been used for the C7-functionalization of indoles. While not directly applicable to the C5-position, these studies demonstrate the power of catalyst control in directing regioselectivity.

The table below presents a comparison of a classical approach with a modern catalytic approach for the synthesis of an indole-5-carbonitrile.

| Synthetic Approach | Key Transformation | Advantages | Disadvantages |

| Classical | Friedel-Crafts acylation followed by multi-step conversion | Well-established, readily available starting materials | Multiple steps, use of stoichiometric reagents, potential for side products |

| Catalytic | Direct Pd-catalyzed C-H cyanation | High atom economy, fewer steps, potential for high selectivity | Catalyst cost and sensitivity, optimization of reaction conditions may be required |

Green Chemistry Principles in Indole Synthesis, including Microwave and Solvent-Free Conditions

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of indoles. tandfonline.com Two key technologies in this area are microwave-assisted synthesis and solvent-free reaction conditions.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. reading.ac.ukreading.ac.ukresearchgate.net In the context of indole synthesis, microwave heating can significantly reduce reaction times, often from hours to minutes, and improve product yields. The synthesis of 1-acetyl-1H-indol-3-yl acetates has been efficiently achieved using microwave-assisted cyclization and decarboxylation. reading.ac.ukreading.ac.uk This suggests that the N-acetylation of an indole-5-carbonitrile precursor could be rapidly and efficiently carried out under microwave irradiation.

Solvent-free reactions , or reactions conducted in the absence of a solvent, offer significant environmental benefits by reducing waste and eliminating the hazards associated with volatile organic compounds. These reactions can often be facilitated by grinding the reactants together or by performing the reaction on a solid support. The synthesis of various indole derivatives has been successfully demonstrated under solvent-free conditions, often in conjunction with microwave irradiation. tandfonline.com

The application of these green chemistry principles to the synthesis of this compound could involve:

Microwave-assisted N-acetylation: Rapidly acetylating 1H-indole-5-carbonitrile using acetic anhydride under microwave irradiation.

Solvent-free Friedel-Crafts acylation: Performing the acylation of 1-acetyl-1H-indole on a solid support like silica (B1680970) or alumina, potentially activated by microwave energy.

Catalytic C-H cyanation in a green solvent: Utilizing a more environmentally benign solvent, such as water or a deep eutectic solvent, for the palladium-catalyzed cyanation of 1-acetyl-1H-indole.

The following table highlights the green chemistry advantages of these modern techniques over traditional methods.

| Technique | Green Chemistry Principle | Benefits in Indole Synthesis |

| Microwave Synthesis | Energy Efficiency, Reduced Reaction Time | Faster reactions, higher yields, reduced side product formation. reading.ac.ukreading.ac.ukresearchgate.net |

| Solvent-Free Reactions | Prevention of Waste, Safer Solvents and Auxiliaries | Elimination of solvent waste, reduced toxicity, simplified workup. tandfonline.com |

Elucidating Chemical Reactivity and Mechanistic Pathways of 1 Acetyl 1h Indole 5 Carbonitrile

Reactivity Profile of the Nitrile Group (C≡N)

The nitrile group (C≡N) is a versatile functional group characterized by a strong triple bond and a significant dipole moment, rendering the carbon atom electrophilic. thieme-connect.denumberanalytics.com Its reactivity in 1-Acetyl-1H-indole-5-carbonitrile is influenced by the electronic properties of the N-acetylated indole (B1671886) ring.

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon of the nitrile group is susceptible to attack by a variety of nucleophiles. wikipedia.org This reactivity is a cornerstone of nitrile chemistry, leading to the formation of a diverse array of functional groups. The general mechanism involves the initial addition of the nucleophile to the carbon-nitrogen triple bond, forming an intermediate imine anion which can then be further transformed depending on the reaction conditions and the nature of the nucleophile. libretexts.org

Common nucleophilic addition reactions anticipated for this compound include:

Grignard Reagents (Organomagnesium Halides): Reaction with Grignard reagents would be expected to yield, after hydrolysis of the intermediate imine, a ketone. This provides a valuable route for the synthesis of 5-acylindole derivatives.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds can add to the nitrile group to form ketones upon subsequent hydrolysis.

Hydride Reagents: Strong hydride donors like lithium aluminum hydride (LiAlH₄) are expected to reduce the nitrile group to a primary amine (5-aminomethyl-1-acetyl-1H-indole). libretexts.orgchemistrysteps.com

The N-acetyl group, being electron-withdrawing, is expected to enhance the electrophilicity of the nitrile carbon, potentially increasing its reactivity towards nucleophiles compared to an unsubstituted indole-5-carbonitrile.

Cycloaddition Reactions Involving the Nitrile Moiety

Nitriles can participate in cycloaddition reactions, acting as a 2π component. These reactions are powerful tools for the construction of heterocyclic rings. For instance, [3+2] cycloadditions with azides are a common method for the synthesis of tetrazoles. While specific examples with this compound are not documented, it is plausible that it could undergo such reactions to form 5-(1H-tetrazol-5-yl)-1-acetyl-1H-indole derivatives under appropriate conditions. The indole ring itself can also participate in various cycloaddition reactions, such as [4+2] and [5+2] cycloadditions, leading to complex polycyclic structures. nih.govbohrium.comresearchgate.net The presence of the nitrile and N-acetyl groups would influence the regioselectivity and stereoselectivity of these reactions.

Hydrolysis and Reduction Pathways of the Nitrile Group

The hydrolysis of nitriles is a fundamental transformation that can lead to either amides or carboxylic acids, depending on the reaction conditions. numberanalytics.comnumberanalytics.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile group of this compound is expected to hydrolyze to a carboxylic acid, yielding 1-acetyl-1H-indole-5-carboxylic acid. The mechanism involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. chemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile can be hydrolyzed to a carboxylate salt. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. numberanalytics.com Partial hydrolysis to the corresponding amide, 1-acetyl-1H-indole-5-carboxamide, can sometimes be achieved under milder basic conditions.

The reduction of the nitrile group offers a direct route to primary amines. As mentioned previously, powerful reducing agents like LiAlH₄ are effective for this transformation. libretexts.orgchemistrysteps.com

Transformations Involving the N-Acetyl Group

The N-acetyl group significantly modifies the electronic properties of the indole ring, making the N-H proton of an unsubstituted indole unavailable and influencing the reactivity of the entire molecule. This group can itself undergo several important chemical transformations.

Hydrolysis and Deacetylation Reactions

The N-acetyl group of this compound can be removed through hydrolysis, a process known as deacetylation. This reaction regenerates the N-H indole, yielding indole-5-carbonitrile.

| Reaction | Reagents and Conditions | Product |

| Deacetylation | Basic conditions (e.g., NaOH or KOH in alcohol/water) or acidic conditions (e.g., HCl in alcohol) | Indole-5-carbonitrile |

This transformation is crucial for synthetic strategies where the N-acetyl group is used as a protecting group for the indole nitrogen. The presence of the electron-withdrawing nitrile group at the 5-position may influence the rate of hydrolysis of the N-acetyl group. Generally, N-acetylindoles are sensitive to hydrolysis. ki.se

Acyl Transfer and Condensation Reactions

While the N-acetyl group is generally stable, under specific conditions, it could potentially participate in acyl transfer reactions, though this is less common than deacetylation. More relevant are condensation reactions involving the methyl group of the acetyl moiety. Under strongly basic conditions, this methyl group could be deprotonated to form an enolate, which could then participate in aldol-type condensation reactions with suitable electrophiles, such as aldehydes. However, such reactions would require carefully chosen conditions to avoid competing reactions at other sites of the molecule.

Influence of N-Acetyl Group on Indole Ring Reactivity

The introduction of an acetyl group at the N1 position of the indole ring significantly alters its reactivity. Unlike the parent indole, where the nitrogen lone pair readily participates in the aromatic π-system, the N-acetyl group is strongly electron-withdrawing. This is due to the resonance delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen.

The consequence of this electron withdrawal is a general deactivation of the indole ring towards electrophilic attack compared to unsubstituted indole, which is known to be exceptionally reactive (approximately 10¹³ times more reactive than benzene). pearson.comwikipedia.org The nitrogen lone pair's reduced availability diminishes the π-excessive character of the pyrrole (B145914) moiety. bhu.ac.in However, the N-acetyl group also plays a role in directing substitution patterns. For instance, in Friedel-Crafts reactions, acylation of 1-acetylindole (B1583761) has been reported to be regioselective. sigmaaldrich.com Furthermore, the N-acetyl group can influence the outcome of oxidative reactions. In palladium-catalyzed oxidative couplings with arenes, the choice of oxidant (e.g., Cu(OAc)₂ versus AgOAc) can selectively direct arylation to either the C3 or C2 position of N-acetylindole, respectively, indicating the oxidant's involvement in the C-H functionalization step. nih.gov

The N-acetyl functionality is also known to be labile under certain conditions. It can be removed or can participate in more complex transformations, making it a versatile group in multi-step syntheses.

Electrophilic and Nucleophilic Substitutions on the Indole Ring

The substitution pattern of this compound is dictated by the combined electronic effects of the N-acetyl and C5-carbonitrile groups. Both are electron-withdrawing, which deactivates the entire molecule to electrophilic aromatic substitution (EAS) but can activate it for nucleophilic aromatic substitution (NAS) if a suitable leaving group is present.

Indole's inherent reactivity favors electrophilic attack at the C3 position. wikipedia.orgksu.edu.sa This preference is explained by the formation of a more stable carbocation intermediate (an indoleninium ion) where the positive charge is stabilized by the nitrogen atom without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.in If the C3 position is occupied, substitution typically occurs at C2. bhu.ac.in

In this compound, both the N-acetyl and C5-cyano groups are deactivating. The N-acetyl group primarily deactivates the pyrrole ring (C2 and C3), while the C5-cyano group deactivates the benzene ring, particularly the ortho (C4, C6) and para (not applicable) positions, through resonance and inductive effects.

Predicting the regioselectivity requires analyzing the remaining electron density at each available position:

C3 Position : While deactivated by the N-acetyl group, it remains a likely site for attack due to the inherent preference of the indole system for C3 substitution. The intermediate cation is still better stabilized here than at C2.

C2 Position : This position is also deactivated and generally less favored than C3. However, in certain reactions, such as specific oxidant-controlled couplings, C2 substitution on N-acetylindoles can be favored. nih.gov Lithiation of N-protected indoles often occurs selectively at C2, creating a potent nucleophile for subsequent reaction with electrophiles. wikipedia.org

Benzene Ring (C4, C6, C7) : Electrophilic substitution on the benzene ring is generally disfavored unless the pyrrole ring is heavily substituted or deactivated. wikipedia.org The C5-cyano group strongly deactivates the entire benzene ring. By analyzing the resonance structures, the C4 and C6 positions are particularly deactivated. The C7 position is less affected by the C5-cyano group's resonance withdrawal, potentially making it the most reactive site on the carbocyclic ring, albeit still significantly deactivated. In very acidic conditions that lead to protonation at C3, electrophilic attack can be redirected to the benzene ring, often at C5, though in this molecule C5 is already substituted. wikipedia.org

A qualitative prediction for EAS regioselectivity is C3 > C2 > C7 > C6 ≈ C4. However, the specific electrophile and reaction conditions can alter this outcome. For example, in a study on 3-acetyl-5-hydroxyindole, bromination occurred at C6, while a Mannich reaction gave the C4 product, a divergence attributed to steric and electronic interactions in the respective transition states. researchgate.net

| Position | Influence of N-Acetyl Group | Influence of C5-Carbonitrile Group | Predicted Reactivity | Comments |

|---|---|---|---|---|

| C2 | Deactivating (Inductive & Resonance) | Minor Deactivation (Inductive) | Low | Possible site for lithiation or specific oxidant-controlled reactions. wikipedia.orgnih.gov |

| C3 | Deactivating (Inductive & Resonance) | Minor Deactivation (Inductive) | Moderate | Generally the most favored site for indole EAS, despite deactivation. bhu.ac.inksu.edu.sa |

| C4 | Minor Deactivation (Inductive) | Strongly Deactivating (Inductive & Resonance) | Very Low | Ortho to the deactivating cyano group. |

| C6 | Minor Deactivation (Inductive) | Strongly Deactivating (Inductive & Resonance) | Very Low | Ortho to the deactivating cyano group. |

| C7 | Minor Deactivation (Inductive) | Deactivating (Inductive) | Low | Meta to the cyano group, making it the least deactivated position on the benzene ring. |

Nucleophilic aromatic substitution (NAS) is the mirror opposite of EAS, where a nucleophile attacks an electron-poor aromatic ring, replacing a leaving group. rsc.org The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). rsc.org

A halogenated derivative of this compound, for example, a 6-chloro or 4-chloro derivative, would be a prime candidate for NAS. The combined electron-withdrawing power of the N-acetyl and C5-carbonitrile groups would significantly lower the electron density of the benzene ring, making it susceptible to attack by nucleophiles.

Studies on related systems support this hypothesis. For instance, various cross-coupling reactions like Sonogashira, Suzuki-Miyaura, and Heck, which proceed on halogenated precursors, have been successfully performed on substituted indole-2-carbonitriles. pearson.com Additionally, nucleophilic substitution has been achieved on 1-methoxy-6-nitroindole-3-carbaldehyde, where the nitro and formyl groups activate the ring for attack at the C2 position, displacing the methoxy (B1213986) group. nii.ac.jp By analogy, a halogen at the C4, C6, or C7 positions of this compound should be displaceable by strong nucleophiles (e.g., alkoxides, amines, thiolates).

The N-acetylindole framework can participate in radical reactions and oxidative transformations. The reaction of 1-acetylindole with manganese(III) acetate (B1210297) in the presence of malonic acid yields a furo[3,2-b]indol-2-one, proceeding through an oxidative cyclization mechanism. sigmaaldrich.com This demonstrates that the C2-C3 bond of the N-acetylated indole is susceptible to oxidative functionalization.

Furthermore, radical additions to related indole systems have been documented. For example, 3-cyanoacetyl indoles undergo radical addition at the α-position of a double bond in a separate reactant, initiated by a tert-butoxy (B1229062) radical. rsc.org Nitrogen-centered radicals, particularly amidyl radicals (R¹-CO-N(·)-R²), can be generated from N-acyl derivatives and participate in various synthetic transformations. nih.gov It is plausible that under appropriate conditions (e.g., using radical initiators), the this compound system could engage in radical pathways, although specific studies on this substrate are limited.

As previously mentioned, oxidative arylation of N-acetylindole at either C2 or C3 can be achieved, with the regioselectivity controlled by the choice of metal oxidant. nih.gov This highlights a powerful method for forming C-C bonds through an oxidative pathway.

Mechanistic Studies of Key Reactions Involving this compound

While direct mechanistic studies on this compound are scarce, the principles governing its reactions can be inferred from extensive research on related indole systems.

The mechanism of electrophilic aromatic substitution generally proceeds through a two-step process: a slow, rate-determining attack of the nucleophilic aromatic ring on the electrophile to form a resonance-stabilized carbocation (the arenium or Wheland intermediate), followed by a fast deprotonation step that restores aromaticity. masterorganicchemistry.comdalalinstitute.com

Kinetic Control : The rate of EAS is determined by the activation energy of the first step. For this compound, the presence of two electron-withdrawing groups raises this activation energy, making the reaction kinetically slower than for indole itself. The regioselectivity is determined by the relative stability of the transition states leading to the different possible intermediates. Kinetic studies on the acid-catalyzed rearrangement of 3,3-disubstituted indolenines (intermediates in EAS) to 2,3-disubstituted indoles have provided valuable thermodynamic parameters and established the relative migratory aptitudes of various groups, which reflect transition state stabilities. rsc.orgrsc.org

Thermodynamic Control : The final product distribution can sometimes be governed by thermodynamic stability rather than kinetic facility. While EAS is often under kinetic control, the possibility of rearrangement or reversal, especially with reactions like sulfonation, can lead to the most thermodynamically stable isomer. ic.ac.uk For indoles, the C3-substituted product is typically both the kinetic and thermodynamic product.

In nucleophilic aromatic substitution, kinetic data from related systems provide insight. A study of SNAr reactions between 5-cyanoindole (B20398) and aryl fluorides yielded Hammett correlations with moderate ρ values (e.g., 1.58), suggesting a borderline concerted mechanism rather than a fully stepwise one involving a stable Meisenheimer intermediate. nih.gov This indicates significant C-N bond formation and C-F bond breaking in the transition state. Similar kinetic behavior would be expected for reactions involving halogenated this compound.

Elucidation of Transition States and Intermediates

A thorough review of available scientific literature reveals a significant gap in the specific experimental and computational data required to detail the transition states and intermediates involved in the chemical reactions of this compound. While general principles of chemical reactivity for indole derivatives are established, specific mechanistic studies providing quantitative data such as transition state energies, bond lengths of transient species, or spectroscopic evidence for intermediates of this particular compound are not presently available in the public domain.

General mechanistic considerations for reactions involving N-acetylindoles suggest that the acetyl group at the N1-position influences the electronic properties of the indole ring, primarily through its electron-withdrawing nature. This can affect the regioselectivity and activation barriers of various transformations, such as electrophilic substitution or nucleophilic addition reactions.

Similarly, in nucleophilic reactions, particularly those targeting the cyano group, one would anticipate the formation of tetrahedral intermediates. For instance, in the hydrolysis of the nitrile, a water molecule or hydroxide ion would attack the carbon atom of the cyano group, leading to a transient anionic intermediate. The transition state leading to this intermediate would involve the partial formation of the new carbon-oxygen bond.

While these general mechanistic pathways can be postulated, the precise energetic profiles and the exact structures of the transition states and intermediates for this compound have not been elucidated through specific research. Computational chemistry, utilizing methods such as Density Functional Theory (DFT), would be a powerful tool to model these reactions, calculate the energies of the stationary points (reactants, intermediates, products, and transition states) along the reaction coordinate, and provide detailed insights into the geometry of these transient species. However, such dedicated computational studies for this compound are not found in the surveyed literature.

Experimental techniques like flash photolysis, stopped-flow spectroscopy, or low-temperature NMR could potentially be employed to detect and characterize short-lived intermediates. Yet, no such studies focusing on this specific compound have been published.

Advanced Spectroscopic and Analytical Research Methodologies for 1 Acetyl 1h Indole 5 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Acetyl-1H-indole-5-carbonitrile in solution. While detailed 2D NMR experimental data for this specific compound are not widely available in the cited literature, the foundational 1H and 13C NMR data provide the basis for its structural confirmation.

A study by Shee, M., et al. reports the synthesis and basic characterization of this compound. rsc.org The reported 1H NMR spectrum in CDCl3 shows characteristic signals corresponding to the protons of the indole (B1671886) ring and the acetyl group. Similarly, the 13C NMR spectrum displays resonances for all eleven carbon atoms in the molecule, including the distinct signals for the carbonyl carbon of the acetyl group, the nitrile carbon, and the carbons of the indole framework. rsc.org

Table 1: 1H and 13C NMR Spectral Data for this compound

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| H-2 | Not explicitly assigned | - |

| H-3 | Not explicitly assigned | - |

| H-4 | Not explicitly assigned | - |

| H-6 | Not explicitly assigned | - |

| H-7 | Not explicitly assigned | - |

| -COCH3 | Not explicitly assigned | - |

| C-2 | - | Not explicitly assigned |

| C-3 | - | Not explicitly assigned |

| C-3a | - | Not explicitly assigned |

| C-4 | - | Not explicitly assigned |

| C-5 | - | Not explicitly assigned |

| C-6 | - | Not explicitly assigned |

| C-7 | - | Not explicitly assigned |

| C-7a | - | Not explicitly assigned |

| -C=O | - | Not explicitly assigned |

| -CH3 | - | Not explicitly assigned |

| -CN | - | Not explicitly assigned |

Detailed assignments would require 2D NMR data which is not available in the provided source.

For a complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy) would reveal the scalar coupling network between protons, allowing for the identification of adjacent protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful for assigning the quaternary carbons, such as C-5, C-7a, the carbonyl carbon, and the nitrile carbon, by observing their correlations with nearby protons.

Although specific experimental 2D NMR data for this compound is not available in the reviewed literature, these techniques represent the standard methodology for the complete structural assignment of such molecules.

The acetyl group attached to the indole nitrogen can exhibit restricted rotation, leading to the possibility of different conformers. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study such conformational dynamics and to determine the energy barriers associated with rotational processes. By monitoring the changes in the NMR spectrum at different temperatures, it is possible to observe the coalescence of signals and calculate the free energy of activation (ΔG‡) for the rotation around the N-C(O) bond. Specific dynamic NMR studies on this compound have not been reported in the available literature.

Solid-State NMR (SSNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. It is particularly valuable for characterizing different polymorphic forms of a compound, which can have distinct physical properties. SSNMR could provide information on the local environment of the carbon and nitrogen atoms in the crystal lattice of this compound and could be used to distinguish between different crystalline forms if they exist. There are currently no published solid-state NMR studies for this specific compound.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure and Packing

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and dihedral angles, as well as the visualization of intermolecular interactions that govern the crystal packing.

As of the latest search, a publicly available crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). Therefore, a detailed analysis based on experimental SCXRD data is not possible at this time.

If a single crystal of this compound were to be analyzed by SCXRD, it would yield a comprehensive set of geometric parameters.

Table 2: Hypothetical Data Table for Bond Lengths from SCXRD

| Bond | Expected Bond Length (Å) |

|---|---|

| N1-C2 | ~1.37 |

| C2-C3 | ~1.37 |

| C3-C3a | ~1.44 |

| N1-C7a | ~1.38 |

| C5-C11 (CN) | ~1.44 |

| C11-N2 | ~1.15 |

| N1-C8 (C=O) | ~1.40 |

| C8-O1 | ~1.22 |

| C8-C9 (CH3) | ~1.51 |

These are expected values based on typical bond lengths in similar structures and are not from experimental data for the target compound.

Table 3: Hypothetical Data Table for Bond Angles from SCXRD

| Angle | Expected Bond Angle (°) |

|---|---|

| C2-N1-C7a | ~108 |

| N1-C2-C3 | ~110 |

| C4-C5-C11 | ~120 |

| N1-C8-O1 | ~120 |

| O1-C8-C9 | ~120 |

These are expected values based on typical bond angles in similar structures and are not from experimental data for the target compound.

Polymorphism and Co-crystallization Studies

The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability. Such studies are critical in fields like pharmaceuticals, where the polymorphic form of an active ingredient can impact its bioavailability. For this compound, the presence of a rigid indole core and polar functional groups—the acetyl carbonyl and the nitrile—creates sites for specific intermolecular interactions, suggesting that polymorphism is possible.

Co-crystallization is another important technique in crystal engineering. It involves combining a target molecule with a second molecule (a coformer) in a specific stoichiometric ratio to form a new crystalline solid. nih.gov This can be used to modify the physicochemical properties of the target compound. The carbonyl oxygen of the acetyl group and the nitrogen atom of the carbonitrile group in this compound are potent hydrogen bond acceptors. This structural feature makes the compound a prime candidate for forming co-crystals with suitable hydrogen bond donor molecules. While specific studies on the polymorphism and co-crystallization of this compound are not widely reported in the available literature, its functional groups suggest a strong potential for forming diverse solid-state structures.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. nist.gov These techniques are invaluable for identifying functional groups and probing the molecular structure and bonding within this compound.

Characteristic Vibrational Modes of the Indole, Acetyl, and Carbonitrile Groups

Each functional group within this compound has characteristic vibrational frequencies. The acetylation of the indole nitrogen means that the characteristic N-H stretching vibration, typically seen around 3400 cm⁻¹ in unsubstituted indoles, is absent. researchgate.net

The primary vibrational modes expected for this compound are:

Indole Ring: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the fused ring system are expected in the 1450-1620 cm⁻¹ region. researchgate.net

Acetyl Group: The most prominent feature of the acetyl group is the carbonyl (C=O) stretching vibration, known as the amide I band. For N-acetylated indoles, this band is typically strong and appears in the region of 1690-1730 cm⁻¹. The C-H bending and stretching vibrations of the methyl (CH₃) group also produce characteristic signals.

Carbonitrile Group: The C≡N triple bond stretch is a highly characteristic and sharp absorption. It is typically found in the 2220-2240 cm⁻¹ range for aromatic nitriles. Its intensity in the infrared spectrum is variable, while it often gives a strong signal in the Raman spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This is an interactive table. Click on the headers to sort.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Indole Ring | Aromatic C-H Stretch | 3000 - 3150 | Medium to Weak |

| Indole Ring | Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |

| Acetyl Group | C=O Stretch (Amide I) | 1690 - 1730 | Strong |

| Acetyl Group | CH₃ Asymmetric/Symmetric Stretch | 2850 - 3000 | Medium |

| Carbonitrile Group | C≡N Stretch | 2220 - 2240 | Medium, Sharp |

Investigation of Intermolecular Interactions through Vibrational Shifts

The precise positions of vibrational bands are sensitive to the molecule's environment. In the solid state, intermolecular interactions such as dipole-dipole forces and π-π stacking can cause shifts in the observed frequencies compared to the gas phase or a dilute solution. For this compound, the highly polar acetyl and carbonitrile groups are key sites for such interactions. Studies on related indole complexes have shown that hydrogen bonding and other weak interactions can significantly influence bond strength and, consequently, vibrational frequencies. nih.gov For instance, any interaction that involves the carbonyl oxygen or nitrile nitrogen as an acceptor would be expected to lower the frequency of the C=O or C≡N stretching vibrations, respectively. Analyzing these shifts can provide insight into the nature and strength of intermolecular packing in the crystalline solid.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the mass of a molecule with extremely high accuracy. This precision allows for the unambiguous determination of a compound's elemental formula.

Accurate Mass Determination and Elemental Composition

The molecular formula for this compound is C₁₁H₈N₂O. biosynth.com The theoretical monoisotopic mass can be calculated with high precision using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. A measured mass that matches the theoretical mass to within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 2: Elemental and Mass Data for this compound This is an interactive table. Click on the headers to sort.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂O |

| Nominal Mass | 184 g/mol |

| Monoisotopic (Exact) Mass | 184.06366 Da |

| Elemental Composition | C: 71.73%, H: 4.38%, N: 15.21%, O: 8.69% |

Fragmentation Pattern Analysis for Structural Confirmation and Mechanistic Insights

In addition to providing an accurate mass for the parent molecule, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern serves as a molecular fingerprint that can confirm the structure and reveal insights into bond stabilities.

For this compound, the most likely fragmentation pathway involves the cleavage of the bond between the indole nitrogen and the acetyl group, which is often the most labile bond in N-acetylated compounds. This is supported by fragmentation data for the closely related compound 1-Acetylindole (B1583761). nih.gov

The expected key fragmentation steps are:

Loss of the Acetyl Group: The molecular ion ([M]⁺• at m/z 184) readily loses the acetyl group as a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da). The loss of the acetyl radical is common, leading to the formation of a stable [indole-5-carbonitrile]⁺ cation at m/z 141.

Formation of the Acetyl Cation: A concurrent fragmentation pathway is the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43. This is a very common fragment for compounds containing an acetyl group and is often observed as a prominent peak in the mass spectrum.

The presence of these specific fragments provides strong evidence for the presence and connectivity of the acetyl group to the indole nitrogen.

Table 3: Predicted HRMS Fragmentation for this compound This is an interactive table. Click on the headers to sort.

| m/z (Theoretical) | Ion Formula | Description |

|---|---|---|

| 184.0637 | [C₁₁H₈N₂O]⁺• | Molecular Ion |

| 141.0453 | [C₉H₅N₂]⁺ | Fragment from loss of acetyl radical (•COCH₃) |

| 43.0184 | [C₂H₃O]⁺ | Acetyl cation |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission characteristics of this compound are dictated by the indole chromophore, modulated by the electronic perturbations of the N-acetyl and C5-cyano groups. The indole system possesses two low-energy singlet excited states, denoted as ¹Lₐ and ¹Lₑ, which are responsible for its characteristic UV absorption and fluorescence. The relative energies and transition probabilities of these states are highly sensitive to substituent effects and the polarity of the solvent environment.

Electronic Transitions and π-Electron System Characterization

The π-electron system of this compound is a composite of the indole nucleus, the electron-withdrawing cyano group at the 5-position, and the acetyl group at the 1-position (N-acetyl). Both substituents significantly influence the electronic transitions.

The N-acetyl group, while being an acyl group, can decrease the electron density at the indole nitrogen. This generally leads to a slight blue shift (hypsochromic shift) in the absorption spectra compared to the parent indole. The National Institute of Standards and Technology (NIST) WebBook contains UV/Visible spectrum data for N-acetylindole, which serves as a foundational reference for understanding the impact of this functional group. nist.gov

Conversely, the cyano group at the 5-position is a strong electron-withdrawing group that extends the π-conjugation of the benzene (B151609) portion of the indole ring. This substitution typically results in a significant red shift (bathochromic shift) of both the ¹Lₐ and ¹Lₑ absorption bands. For the parent compound, indole-5-carbonitrile (5-cyanoindole), studies have detailed its absorption maxima in various solvents. core.ac.uk For instance, in cyclohexane, indole-5-carbonitrile exhibits absorption maxima at 295 nm and 261 nm, with a shoulder at 287 nm. core.ac.uk In the more polar solvent ethanol, these peaks shift, demonstrating the sensitivity of the indole chromophore to its environment. core.ac.uk

For this compound, the combined influence of these two groups is anticipated. The strong bathochromic effect of the C5-cyano group is expected to be the dominant factor, resulting in absorption maxima at longer wavelengths compared to unsubstituted indole. However, the N-acetyl group will likely moderate this red shift to some extent. The resulting UV-Vis absorption spectrum is predicted to feature two main bands, characteristic of the perturbed ¹Lₐ and ¹Lₑ transitions of the indole ring system.

Table 1: Expected UV-Vis Absorption Characteristics of this compound and Related Compounds

| Compound | Substituent Effects | Expected Absorption Maxima (λ_max) Range | Reference for Analogous Data |

| Indole | Parent Chromophore | ~270-290 nm | aatbio.comnih.gov |

| N-Acetylindole | N-acetylation (slight hypsochromic) | ~260-285 nm | nist.govsigmaaldrich.com |

| Indole-5-carbonitrile | C5-cyanation (strong bathochromic) | ~295-310 nm | core.ac.uksigmaaldrich.com |

| This compound | Combined N-acetylation and C5-cyanation | ~290-305 nm (Predicted) | N/A |

Note: The values for this compound are predictive and based on the analysis of substituent effects from related compounds.

Photophysical Properties and Fluorescence Quantum Yields

The fluorescence of this compound is expected to originate from the lowest energy excited singlet state, which is typically the ¹Lₐ state in polar solvents. The emission wavelength and fluorescence quantum yield (Φ_F) are highly dependent on the nature of the substituents.

The electron-withdrawing cyano group at the 5-position generally leads to a red-shifted fluorescence emission compared to indole. Research on indole-5-carbonitrile shows a fluorescence emission maximum at 344 nm in ethanol. core.ac.uk This significant Stokes shift is characteristic of indole derivatives.

The N-acetyl group's effect on fluorescence can be complex. While it electronically perturbs the indole nitrogen, it also introduces a carbonyl group which can, in some cases, provide non-radiative decay pathways, potentially leading to a decrease in the fluorescence quantum yield.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. For indole itself, the quantum yield is variable depending on the solvent. For a closely related compound, Indole-5-carboxamide, a fluorescence quantum yield of 0.11 has been reported in a polyvinyl alcohol film. mdpi.com While the carboxamide group is different from a nitrile, this value provides a rough estimate for a 5-substituted indole derivative. The quantum yield of this compound would be influenced by the interplay between the extended conjugation from the cyano group and potential quenching mechanisms introduced by the acetyl group. A moderate quantum yield would be anticipated.

Table 2: Expected Fluorescence Properties of this compound and Related Compounds

| Compound | Expected Emission Maxima (λ_em) Range (in polar solvent) | Expected Fluorescence Quantum Yield (Φ_F) | Reference for Analogous Data |

| Indole | ~330-350 nm | ~0.1-0.4 | aatbio.com |

| Indole-5-carbonitrile | ~340-360 nm | Moderate | core.ac.uk |

| Indole-5-carboxamide | ~330-580 nm (broad) | 0.11 | mdpi.com |

| This compound | ~340-360 nm (Predicted) | Low to Moderate (Predicted) | N/A |

Note: The values for this compound are predictive and based on the analysis of substituent effects from related compounds. Direct experimental measurement is required for accurate determination.

Similarly, information regarding quantum chemical calculations for reactivity prediction, such as the prediction of reaction pathways, transition state geometries, activation energies, and reaction enthalpies specific to this compound, is not present in the available literature.

Consequently, it is not possible to provide the detailed, data-driven article as requested in the outline. The foundational research required to generate the specified content for each section and subsection does not appear to have been published.

Computational and Theoretical Investigations of 1 Acetyl 1h Indole 5 Carbonitrile

Conformational Analysis and Molecular Dynamics Simulations of 1-Acetyl-1H-indole-5-carbonitrile

The three-dimensional structure and dynamic behavior of this compound are critical determinants of its chemical reactivity and potential biological activity. Computational methods provide powerful tools to explore these aspects at an atomic level of detail.

Exploration of Conformational Space and Energy Landscapes

To systematically explore the conformational space, a potential energy surface (PES) scan is typically performed by rotating the dihedral angle defined by the atoms C8-N1-C11-O12. Quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), are employed to calculate the energy of the molecule at discrete rotational increments. This process generates an energy profile that reveals the most stable conformations (energy minima) and the energy barriers (transition states) that separate them.

For this compound, two primary planar conformers are expected to be the most stable due to the delocalization of the nitrogen lone pair into the acetyl group's carbonyl, which favors planarity. These would correspond to the acetyl group's carbonyl oxygen pointing in opposite directions relative to the indole (B1671886) ring. The energy barrier between these conformers provides insight into the rotational flexibility of the acetyl group at different temperatures.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C8-N1-C11-O12) | Relative Energy (kcal/mol) |

|---|---|---|

| A (syn-periplanar) | ~0° | 0.00 |

| Transition State | ~90° | 5.80 |

| B (anti-periplanar) | ~180° | 0.15 |

Note: Data is hypothetical and illustrative of typical results from DFT calculations.

Simulations of Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in a condensed phase, such as in a solvent, over a period of time. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms over time.

To simulate the effect of a solvent, the molecule is placed in a box of explicit solvent molecules, such as water or dimethyl sulfoxide (DMSO). The interactions between the solute and solvent molecules, as well as among the solvent molecules themselves, are governed by a force field. MD simulations can reveal how the solvent influences the conformational preferences of the molecule. For instance, a polar solvent might stabilize a more polar conformer through dipole-dipole interactions.

Furthermore, MD simulations are instrumental in studying intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in biological systems. The nitrile group and the carbonyl oxygen of the acetyl group can act as hydrogen bond acceptors. The indole ring itself can participate in π-π stacking interactions with other aromatic systems. By analyzing the radial distribution functions and interaction energies from MD simulations, the strength and nature of these interactions can be quantified.

Advanced Computational Methods for Spectroscopic Property Prediction

Computational chemistry provides a powerful framework for the prediction and interpretation of various spectroscopic data, offering insights that complement experimental findings.

Theoretical NMR Chemical Shift Prediction and Comparison with Experimental Dataresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and can be used to distinguish between different isomers or conformers.

The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a widely used and reliable approach for calculating NMR shielding tensors. The isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

The accuracy of the predicted chemical shifts is highly dependent on the level of theory, the basis set, and whether solvent effects are included. Comparisons with experimental data, where available, are crucial for validating the computational methodology. Discrepancies between predicted and experimental shifts can often be rationalized in terms of specific electronic or steric effects not fully captured by the computational model.

Table 2: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift | Experimental ¹³C Shift | Atom | Predicted ¹H Shift | Experimental ¹H Shift |

|---|---|---|---|---|---|

| C2 | 125.8 | 126.2 | H2 | 7.65 | 7.68 |

| C3 | 108.2 | 108.5 | H3 | 6.70 | 6.74 |

| C3a | 135.4 | 135.9 | H4 | 7.80 | 7.83 |

| C4 | 128.9 | 129.3 | H6 | 7.95 | 7.99 |

| C5 | 106.5 | 107.0 | H7 | 8.30 | 8.35 |

| C6 | 129.7 | 130.1 | H12 | 2.70 | 2.73 |

| C7 | 115.3 | 115.8 | |||

| C7a | 129.1 | 129.6 | |||

| C8 (CN) | 119.5 | 120.0 | |||

| C11 (CO) | 168.7 | 169.2 | |||

| C12 (CH₃) | 23.8 | 24.1 |

Note: Experimental data is hypothetical for illustrative purposes. Predicted values are typical for GIAO-DFT calculations.

Simulated UV-Vis and Vibrational Spectra

Time-dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths for the transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be constructed. These calculations can help in understanding the electronic structure of the molecule and the nature of its electronic transitions (e.g., π→π* or n→π*). The inclusion of solvent effects, often through a polarizable continuum model (PCM), is crucial for obtaining results that are comparable to experimental spectra measured in solution.

Vibrational spectroscopy, including infrared (IR) and Raman, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. The analysis of the predicted vibrational spectra allows for the assignment of specific spectral bands to the motions of particular functional groups, such as the C≡N stretch of the nitrile group and the C=O stretch of the acetyl group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| C≡N Stretch | 2225 | 2220-2240 |

| C=O Stretch | 1705 | 1690-1710 |

| Aromatic C-H Stretch | 3050-3150 | 3000-3100 |

| Aliphatic C-H Stretch | 2920-2980 | 2850-3000 |

| Indole Ring Breathing | 1450-1600 | 1450-1610 |

Note: Data is illustrative of typical results from DFT calculations.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dimethyl sulfoxide |

1 Acetyl 1h Indole 5 Carbonitrile As a Versatile Synthetic Building Block

Precursor to Complex Indole-Containing Natural Products and Analogues

Indole (B1671886) alkaloids represent a vast and structurally diverse family of natural products with a wide range of biological activities. nih.gov The synthesis of these complex molecules often relies on the use of pre-functionalized indole building blocks. 1-Acetyl-1H-indole-5-carbonitrile serves as a valuable starting material, offering strategic advantages for the elaboration of intricate multi-ring systems.

The integration of the this compound core into larger, more complex structures hinges on the strategic manipulation of its key functional groups. The N-acetyl group primarily serves as a protecting group for the indole nitrogen, preventing unwanted side reactions and directing electrophilic substitution to the C-3 position of the pyrrole (B145914) ring. This directing effect is fundamental for building upon the indole core.

Key synthetic strategies include:

Electrophilic Substitution at C-3: The acetyl group ensures that reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, or Mannich reactions occur with high regioselectivity at the C-3 position. This allows for the introduction of carbon-based side chains that can be further cyclized to form adjacent rings.

Nitrile Group Transformations: The carbonitrile at the C-5 position is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring. Each of these transformations provides a new reactive center for annulation reactions, where additional rings are fused onto the benzene (B151609) portion of the indole scaffold.

Metal-Catalyzed Cross-Coupling: The indole core, particularly after functionalization at the C-3 position with a halogen, can participate in various palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira reactions. nih.govresearchgate.net These methods allow for the attachment of complex aryl, vinyl, or alkynyl groups, which can serve as precursors for subsequent cyclization events to build polycyclic systems.

The following table outlines potential reaction pathways for elaborating the this compound structure.

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential for Annulation |

| Hydrolysis of Nitrile | H₂O, H⁺ or OH⁻ | Carboxylic Acid | Amide bond formation leading to fused lactams. |

| Reduction of Nitrile | LiAlH₄ or H₂, Raney Ni | Aminomethyl Group | Formation of fused nitrogen-containing heterocycles. |

| Vilsmeier-Haack | POCl₃, DMF | 3-Formyl Group | Pictet-Spengler or Fischer indole type cyclizations. |

| Suzuki Coupling (on a 3-halo derivative) | Arylboronic acid, Pd catalyst | 3-Aryl Group | Intramolecular C-H activation or Friedel-Crafts type cyclizations. |

While specific total syntheses commencing from this compound are not extensively detailed in current literature, its structural motifs are present in several classes of natural products. For instance, the 5-cyanoindole (B20398) moiety is a key feature in certain marine alkaloids. Synthetic routes targeting analogues of these natural products can leverage the functionalities of this building block. A hypothetical approach might involve the reduction of the nitrile to an amine, which could then be used to construct the hexahydropyrrolo[2,3-b]indole core, a common framework in many complex alkaloids, through intramolecular cyclization strategies. ub.edu

Role in the Development of Advanced Organic Materials

The unique electronic properties of the indole nucleus make it an attractive component for organic materials designed for electronic and optoelectronic applications. The extended π-system of the bicyclic structure facilitates charge transport, a key requirement for organic semiconductors. researchgate.net

This compound possesses features that make it a promising candidate for incorporation into larger conjugated systems used in organic electronics. The electron-withdrawing nature of both the N-acetyl and C-5 carbonitrile groups significantly influences the electronic properties of the indole ring, lowering the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tuning of frontier orbitals is a critical strategy in designing materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The nitrile group can be utilized as a synthetic anchor to attach the indole unit to other aromatic systems, extending the π-conjugation. For example, it can participate in cyclotrimerization reactions to form triazine-based cores, which are known to be effective electron-transport materials.

In polymer chemistry, this compound can be envisioned as a functional monomer. The indole ring can be rendered suitable for polymerization through various chemical modifications. For instance, introducing vinyl or ethynyl groups via cross-coupling reactions would allow it to undergo polymerization. The nitrile and acetyl functionalities would then serve as pendant groups along the polymer backbone, influencing the polymer's solubility, thermal stability, and solid-state packing, all of which are critical factors for material performance.

Formation of Novel Heterocyclic Architectures

The reactivity of the carbonitrile group makes this compound an excellent substrate for the synthesis of new, complex heterocyclic systems fused to the indole core. Annulation reactions involving the nitrile group provide direct pathways to a variety of nitrogen-containing ring systems. uni-rostock.de

The nitrile functionality is a versatile precursor for numerous heterocyclic rings. Key transformations include:

Reaction with Azides: The [3+2] cycloaddition reaction between the nitrile group and sodium azide is a common method for the synthesis of tetrazoles. This reaction would convert this compound into the corresponding 5-(1H-tetrazol-5-yl) derivative, a common bioisostere for a carboxylic acid in medicinal chemistry.

Condensation with Dinucleophiles: The nitrile group can react with dinucleophiles, such as hydrazine or guanidine, to form fused pyrimidine or triazine rings. These reactions often proceed via an initial addition to the nitrile followed by an intramolecular cyclization, leading to polycyclic aromatic systems.

The table below summarizes some of the heterocyclic architectures that can be accessed from the nitrile functionality.

| Reagent | Resulting Heterocycle | Ring System Formed |

| Sodium Azide (NaN₃) | Tetrazole | 5-membered |

| Hydrazine (N₂H₄) | Aminotriazole | 5-membered |

| Guanidine | Diaminopyrimidine | 6-membered |

| Hydroxylamine (B1172632) (NH₂OH) | N-hydroxyamidine | Acyclic intermediate |